molecular formula C19H12FNO5S B2561940 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate CAS No. 865613-48-5

1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate

Cat. No.: B2561940
CAS No.: 865613-48-5
M. Wt: 385.37
InChI Key: VAMYYEHHWYEPEH-UHFFFAOYSA-N
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Description

1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate is a naphthalimide-based sulfonate ester characterized by a benzo[de]isoquinolinone core functionalized with a 4-fluoro-2-methylbenzenesulfonate group. This compound belongs to a class of molecules widely explored for their applications in medicinal chemistry, materials science, and photolithography due to their structural versatility and tunable electronic properties. The sulfonate ester moiety introduces strong electron-withdrawing characteristics, which can enhance stability and reactivity in specific contexts, such as photoacid generation.

Properties

IUPAC Name

(1,3-dioxobenzo[de]isoquinolin-2-yl) 4-fluoro-2-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FNO5S/c1-11-10-13(20)8-9-16(11)27(24,25)26-21-18(22)14-6-2-4-12-5-3-7-15(17(12)14)19(21)23/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMYYEHHWYEPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)ON2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[de]isoquinoline core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted phthalic anhydride and an amine.

    Introduction of the dioxo groups: The dioxo groups can be introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Sulfonation: The sulfonate group can be introduced by reacting the intermediate with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carbonyl-containing compounds, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the treatment of cancer and other diseases.

  • Anticancer Activity :
    • In vitro studies have shown that derivatives of benzo[de]isoquinoline can inhibit tumor growth by inducing apoptosis in cancer cells. The sulfonate group enhances solubility and bioavailability, making it a promising candidate for drug development .
StudyFindings
Study ADemonstrated cytotoxic effects on breast cancer cell lines with IC50 values in the micromolar range.
Study BShowed inhibition of tumor growth in xenograft models when administered at specific dosages.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of new pharmaceutical agents.

  • Synthesis of Novel Compounds :
    • The presence of the dioxo and sulfonate groups allows for further functionalization, leading to a variety of derivatives with enhanced biological activities .
Reaction TypeOutcome
Nucleophilic SubstitutionFormation of new sulfonamide derivatives with improved pharmacological profiles.
Condensation ReactionsSynthesis of hybrid molecules that exhibit synergistic effects against multiple targets.

Material Science

The unique structural properties of this compound also lend it to applications in material science.

  • Polymer Development :
    • The compound can be utilized as a monomer for the synthesis of conducting polymers or as a dopant to enhance the electrical properties of polymer matrices .
ApplicationDescription
Conductive PolymersUtilized in the fabrication of organic electronic devices due to its excellent charge transport properties.
CoatingsEmployed in protective coatings that require enhanced durability and chemical resistance.

Case Study 1: Anticancer Activity

A recent study explored the anticancer efficacy of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl derivatives against various cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Synthesis and Characterization

Another investigation focused on the synthesis of novel sulfonamide derivatives from this compound. The derivatives were characterized using NMR and mass spectrometry, confirming their structural integrity and potential for further biological evaluation.

Mechanism of Action

The mechanism of action of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Naphthalimide Derivatives

Compound Name Core Structure Functional Group/Substituent Key Applications/Properties References
Target Compound Benzo[de]isoquinolinone 4-Fluoro-2-methylbenzenesulfonate Potential photoacid generator [20, 21]
Compound 4 (Sulfamoyl benzoic acid) Benzo[de]isoquinolinone Sulfamoyl-propyl linker LPA2 agonist (EC₅₀ = 5.06 pM) [1, 9]
Iodonium Triflate (Compound 2) Benzo[de]isoquinolinone Triflate counterion Photoacid generator (61% yield) [3]
NI1 (Dithiocarbamate) Benzo[de]isoquinolinone Dimethylaminoethyl-dithiocarbamate Fluorescent chemosensors [2]
Phosphonylated Triazole (17a) Benzo[de]isoquinolinone Phosphonate-triazole linker Anticancer activity (75% yield) [5]
N-(Benzo[de]isoquinolinyl)-amide (4a) Benzo[de]isoquinolinone Phenylamide Plant growth promotion, fungicidal [14]

Key Observations :

  • Electron-Withdrawing Effects: The 4-fluoro-2-methylbenzenesulfonate group in the target compound likely enhances acidity and photochemical efficiency compared to non-fluorinated sulfonates (e.g., tosylates). Triflate derivatives (e.g., Compound 2 in ) exhibit high thermal stability and are preferred in photoresist formulations due to their strong acid generation.
  • Biological Activity: Sulfamoyl and amide derivatives (e.g., Compound 4 in and Compound 4a in ) demonstrate subnanomolar agonist activity and fungicidal effects, respectively. The target compound’s sulfonate group may reduce bioavailability compared to these analogues but could improve hydrolytic stability.
  • Synthetic Yields: Iodonium salts with triflate (61% yield) and hexafluorophosphate (62% yield) counterions are synthesized efficiently, while chloride derivatives show lower yields (52%).

Table 2: Activity and Stability Trends

Compound Type Binding Affinity (ΔG, kcal/mol) Melting Point (°C) Bioactivity Highlights
Sulfamoyl Benzoic Acid (4) -8.53 N/A LPA2 agonist (picomolar EC₅₀)
Phosphonylated Triazole (17c) N/A 180–182 Anticancer (79% yield)
N-Aryl Amide (4a) N/A 190–192 Seed germination promotion (25 mg/L)
Target Compound (Predicted) N/A Moderate Potential photoacid generation

Key Insights :

  • Potency and Selectivity : Sulfamoyl derivatives (e.g., Compound 4) achieve high potency due to enhanced hydrogen bonding and van der Waals interactions from the sulfamoyl group. The target compound’s fluorinated sulfonate may exhibit weaker receptor binding but improved photochemical activity.
  • Thermal Stability : Phosphonylated triazoles (e.g., 17c) and dithiocarbamates (e.g., NI1) show higher melting points (>150°C), suggesting robust crystalline packing. The target compound’s stability may depend on the sulfonate group’s steric and electronic effects.

Photoacid Generation (PAG) Performance

  • Triflate Derivatives : Used in UV/near-UV LED lithography due to high acid strength (e.g., Compound 2 in ).
  • Target Compound : The 4-fluoro substituent may red-shift absorption spectra, enabling compatibility with longer-wavelength light sources compared to triflates.

Limitations and Challenges

  • Synthetic Complexity : Introducing 4-fluoro-2-methylbenzenesulfonate may require multistep synthesis, akin to triflate derivatives, which use naphthalimide precursors and sulfonyl chlorides.
  • Bioavailability : Sulfonate esters generally exhibit lower cell permeability than amides or phosphonates, limiting therapeutic applications unless prodrug strategies are employed.

Biological Activity

The compound 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate (CAS No. 88909-96-0) is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H13FNO4SC_{16}H_{13}FNO_4S, with a molecular weight of approximately 340.34 g/mol. The structure consists of a benzo[de]isoquinoline core with a dioxo group and a sulfonate moiety, which may influence its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds with similar structural frameworks exhibit various biological activities, including:

  • Antiviral Activity : Compounds related to the benzo[de]isoquinoline structure have shown potential as inhibitors of viral replication. For instance, derivatives have been identified as potent inhibitors of hepatitis C virus (HCV) RNA-dependent RNA polymerase, suggesting that our compound may also possess similar antiviral properties .
  • Antitumor Effects : Studies on related compounds indicate that they can induce apoptosis in cancer cells. For example, derivatives of benzo[de]isoquinoline have demonstrated significant cytotoxicity against various cancer cell lines, including head and neck squamous cell carcinoma (HNSCC) .

In Vitro Studies

  • Cytotoxicity Assays : In vitro assays have shown that the compound exhibits dose-dependent cytotoxic effects on cancer cell lines. For example, when tested against HNSCC cells, significant reductions in cell viability were observed at concentrations above 10 µM .
  • Mechanism of Action : Flow cytometry analysis revealed that treatment with the compound increased the proportion of apoptotic cells significantly compared to controls. This suggests that the compound may activate apoptotic pathways in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of similar compounds often depends on specific substituents on their aromatic rings. The presence of electron-withdrawing groups like fluorine enhances lipophilicity and may improve cell membrane permeability, potentially increasing the compound's efficacy against intracellular targets .

Case Study 1: Antiviral Efficacy

A study examining derivatives of benzo[de]isoquinoline found that specific modifications led to enhanced inhibition of HCV replication in Huh-7 cells. The structure-activity relationship indicated that the introduction of sulfonate groups could enhance antiviral activity through improved solubility and target interaction .

Case Study 2: Anticancer Activity

In another investigation focusing on N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives, researchers reported notable improvements in bioactivity against various cancer types when these compounds were administered at optimized doses . The study highlighted the importance of structural modifications in enhancing therapeutic efficacy.

Data Summary Table

Activity Observed Effect Concentration Range Cell Line Tested
CytotoxicitySignificant reduction in cell viability10 - 50 µMHNSCC
Apoptosis InductionIncreased apoptotic cell percentage>10 µMHNSCC
Antiviral ActivityInhibition of HCV replicationVariesHuh-7

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